
4-Quinazolinol, 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with amino, bromo, methyl, and pyridinyl groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Pyridinyl Substitution: The pyridinyl group at the 4-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may yield fully or partially reduced forms of the compound.
Scientific Research Applications
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloro-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-Amino-6-bromo-2-ethyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with an ethyl group instead of a methyl group.
3-Amino-6-bromo-2-methyl-4-(pyridin-3-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with the pyridinyl group at a different position.
Uniqueness
The uniqueness of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
57698-29-0 |
|---|---|
Molecular Formula |
C14H13BrN4O |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol |
InChI |
InChI=1S/C14H13BrN4O/c1-9-18-12-6-5-10(15)8-11(12)14(20,19(9)16)13-4-2-3-7-17-13/h2-8,20H,16H2,1H3 |
InChI Key |
PHIAHCVAIBONTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1N)(C3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


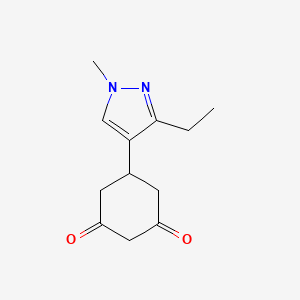
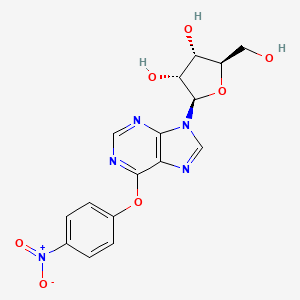

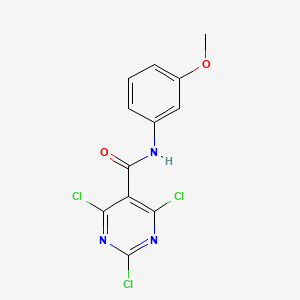


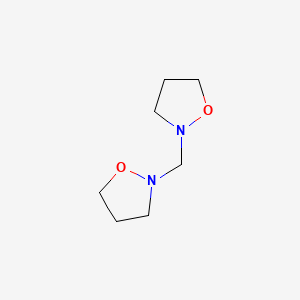
![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
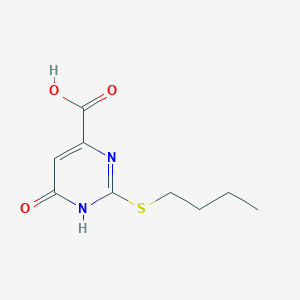

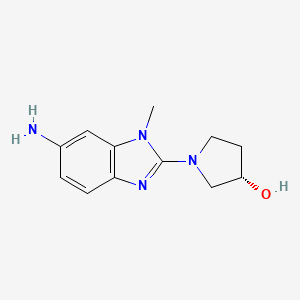
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
